molecular formula C10H12ClN3O B1389724 5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine hydrochloride CAS No. 1239061-74-5

5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine hydrochloride

Cat. No. B1389724
M. Wt: 225.67 g/mol
InChI Key: SZDOTYBHNPAVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is likely to be a solid under normal conditions. It contains a pyrazole ring, which is a type of aromatic heterocycle with two nitrogen atoms . The methoxyphenyl group attached to the pyrazole ring could potentially influence the compound’s physical and chemical properties.


Molecular Structure Analysis

The compound contains a pyrazole ring, a methoxy group, and a phenyl group. The presence of these groups could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the pyrazole ring and the methoxyphenyl group. For instance, the pyrazole ring might undergo reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its molecular structure. For instance, the presence of the pyrazole ring could influence its solubility and stability .

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This might include avoiding dust formation, avoiding breathing in the compound, and using personal protective equipment .

properties

IUPAC Name

5-(2-methoxyphenyl)-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-14-9-5-3-2-4-7(9)8-6-10(11)13-12-8;/h2-6H,1H3,(H3,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDOTYBHNPAVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NN2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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